molecular formula C5H9N3O B1612663 (5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine CAS No. 889939-69-9

(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B1612663
CAS No.: 889939-69-9
M. Wt: 127.14 g/mol
InChI Key: SJRULIJIBRDNGB-UHFFFAOYSA-N
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Description

“(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles involves a variety of methods. For example, 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine has been successfully synthesized by reacting p-toluic hydrazide and glycine via the polyphosphoric acid condensation route .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions of oxadiazoles can vary depending on the substituents present in the molecule. For instance, N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which is a combination of 1,2,5- and 1,2,4-oxadiazole rings, were synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary depending on their structure. For instance, 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine is a grey microcrystalline powder with a melting point onset at 174.63 °C and peak max at 176.20 °C .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methodologies : The synthesis of oxadiazole derivatives, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, showcases the utility of oxadiazole compounds in chemical synthesis. These compounds are synthesized through condensation reactions, demonstrating high yields and are characterized using spectroscopic techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, indicating their potential in the development of new materials and pharmaceuticals (Shimoga, Shin, & Kim, 2018).

Corrosion Inhibition

  • Materials Science Applications : Oxadiazole derivatives exhibit significant corrosion inhibition properties, as evidenced by studies on benzimidazole bearing 1, 3, 4-oxadiazoles. These compounds demonstrate protective layer formation on mild steel surfaces in corrosive environments, suggesting their application in protecting industrial materials (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antitumor Activities

  • Pharmacological Properties : Research on N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines reveals these compounds' potential in oncology. Some derivatives exhibit cytotoxic activities against various cancer cell lines, suggesting their utility as novel therapeutic agents (Ramazani et al., 2014).

  • Antibacterial Properties : Schiff base compounds with oxadiazole structures show significant antibacterial activity against both gram-positive and gram-negative bacteria, highlighting their potential in developing new antibacterial agents (Kakanejadifard et al., 2013).

Mechanism of Action

The mechanism of action of oxadiazoles can vary depending on their structure and the biological target. For instance, the enhanced binding affinity of 4a was attributed to favorable electrostatic interactions with Gly77, Glu50, Asp49, and Asn46 residues lining the active site .

Safety and Hazards

The safety and hazards of oxadiazoles can vary depending on their structure and usage. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

Oxadiazoles have established their potential for a wide range of applications. They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules . Future research may focus on exploring new synthetic routes, studying their biological activities, and developing new applications.

Properties

IUPAC Name

(5-ethyl-1,2,4-oxadiazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-2-5-7-4(3-6)8-9-5/h2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRULIJIBRDNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589726
Record name 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-69-9
Record name 5-Ethyl-1,2,4-oxadiazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-ethyl-1,2,4-oxadiazol-3-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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